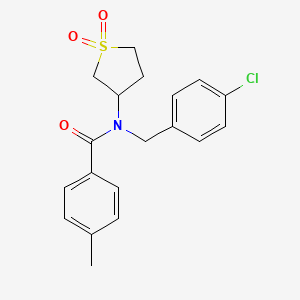
3-methoxyphenyl N,N-diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenyl N,N-diphenylcarbamate is an organic compound characterized by the presence of a carbamate group attached to a 3-methoxyphenyl ring and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl N,N-diphenylcarbamate typically involves the reaction of 3-methoxyphenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
3-Methoxyphenol+Diphenylcarbamoyl chloride→3-Methoxyphenyl N,N-diphenylcarbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the carbamate group, potentially converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Methoxyphenyl N,N-diphenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbamate groups. It may also serve as a model compound in studies of metabolic pathways involving carbamates.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3-methoxyphenyl N,N-diphenylcarbamate exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The methoxy and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl N,N-diphenylcarbamate: Similar structure but with an ethyl group instead of a methoxyphenyl group.
Methyl N,N-diphenylcarbamate: Contains a methyl group instead of a methoxyphenyl group.
Phenyl N,N-diphenylcarbamate: Lacks the methoxy group, having only phenyl groups attached to the carbamate.
Uniqueness: 3-Methoxyphenyl N,N-diphenylcarbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from other carbamate derivatives.
Propriétés
Formule moléculaire |
C20H17NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(3-methoxyphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H17NO3/c1-23-18-13-8-14-19(15-18)24-20(22)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15H,1H3 |
Clé InChI |
XMEGTRHABAISBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12132807.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132812.png)
![2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine](/img/structure/B12132818.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132820.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132823.png)
![prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12132826.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12132831.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132836.png)
![1-[3-(Diethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12132844.png)
![5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132852.png)


